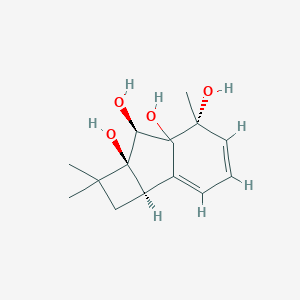

6-hydroxypunctaporonin B

説明

Fungal Bioprospecting and Strain Identification

The search for novel bioactive compounds has led researchers to investigate diverse fungal genera, revealing several sources of 6-hydroxypunctaporonin B.

This compound was identified as a new caryophyllene-type sesquiterpene alcohol from cultures of the fungicolous fungus Pestalotiopsis disseminata (Thuem.) Stey. nih.govacs.orgacs.org. This particular isolate (NRRL 36915) was sourced from a specimen of the fungus Phellinus gilvus and represents a unique ecological group of fungi that colonize other fungal species. acs.orgnih.gov The investigation into fungicolous fungi like P. disseminata has proven to be a fruitful strategy for discovering novel metabolites. acs.org In addition to this compound, this species also produced the related compounds 6-hydroxypunctaporonin A and 6-hydroxypunctaporonin E. nih.gov

Research into the genus Pestalotiopsis, which is closely related to Pestalotia, has consistently yielded a variety of bioactive secondary metabolites. researchgate.net Specifically, this compound was purified from cultures of the fungicolous fungus Pestalotiopsis disseminata. uni-duesseldorf.ded-nb.info Studies on other endophytic Pestalotiopsis species have also led to the discovery of various caryophyllene-derived compounds, underscoring the genus's capacity for producing this class of sesquiterpenes. acs.orgresearchgate.net

The search for caryophyllene-related compounds has extended to marine environments. While this class of compounds is more typical of terrestrial plants and fungi, some marine-derived fungi have been shown to produce them. researchgate.netmdpi.com Notably, this compound was among the metabolites isolated from a marine-derived fungus, Pseudopestalotiopsis sp. psu.ac.th Another study on the sponge-associated fungus Hansfordia sinuosae resulted in the isolation of the related compound punctaporonin B, further highlighting that marine-associated fungi are a promising source for this structural class of metabolites. mdpi.com

Cultivation and Fermentation Methodologies for Metabolite Production

The production of this compound relies on specific cultivation and fermentation techniques tailored to the source fungus. The composition of the culture medium and physical parameters like temperature are critical for successful metabolite production. nih.gov

For Pestalotiopsis disseminata, production was achieved through solid-substrate fermentation. acs.org In the case of Cytospora sp., the fungus was initially fermented in a solid rice medium at 25°C. nih.gov A subsequent refermentation of the same fungus at a lower temperature of 15°C revealed the presence of additional components in the crude extract, including this compound. nih.gov This suggests that temperature can be a key parameter to manipulate the metabolic output of the fungus. mdpi.com Similarly, an endophytic Pestalotiopsis sp. was cultivated on a rice medium for 39 days to produce its secondary metabolites. d-nb.info

| Fungal Species | Culture Medium | Fermentation Type | Temperature | Reference |

|---|---|---|---|---|

| Pestalotiopsis disseminata | Not specified | Solid-substrate | Not specified | acs.org |

| Cytospora sp. | Rice | Solid | 15°C | nih.gov |

| Pestalotiopsis sp. | Rice | Solid | Not specified | d-nb.info |

Chromatographic Purification Techniques for this compound

Following fermentation, the isolation of pure this compound from the crude fungal extract requires a multi-step purification process involving various chromatographic techniques. nih.gov The specific methods vary depending on the fungal source and the complexity of the extract.

A general and effective strategy involves a combination of different chromatographic modes to separate compounds based on properties like polarity, size, and charge. nih.govsigmaaldrich.com

Initial Extraction : The process typically begins with the extraction of the fermented culture using an organic solvent, such as ethyl acetate (B1210297) (EtOAc), to obtain a crude extract containing the desired metabolites. nih.gov

Silica (B1680970) Gel Chromatography : This crude extract is often first subjected to fractionation on a silica gel column. acs.org This step separates the compounds into fractions of decreasing polarity.

Size-Exclusion Chromatography : Further fractionation can be achieved using size-exclusion chromatography, for instance, with a Sephadex LH-20 column, which separates molecules based on their size. nih.gov

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) : The final purification step to obtain highly pure this compound is almost always accomplished using RP-HPLC. acs.org This technique separates compounds based on their hydrophobicity.

In the isolation from Cytospora sp., a fraction obtained from a silica gel column was further purified by Sephadex LH-20 column chromatography. nih.gov The resulting subfractions were then subjected to RP-HPLC using a gradient of methanol (B129727) (MeOH) in water (e.g., 50% MeOH in H₂O) to yield pure this compound. nih.gov Similarly, purification from P. disseminata involved fractionation on silica gel followed by RP-HPLC. acs.org Isolation from the marine-derived Pseudopestalotiopsis sp. also utilized HPLC over a hypersil ODS (Octadecylsilane) column. psu.ac.th

| Fungal Source | Initial Step | Intermediate Step(s) | Final Purification | Reference |

|---|---|---|---|---|

| Pestalotiopsis disseminata | Silica Gel Chromatography | None specified | Reversed-Phase HPLC | acs.org |

| Cytospora sp. | Silica Gel Chromatography | Sephadex LH-20 CC | Reversed-Phase HPLC (50% MeOH/H₂O) | nih.gov |

| Pseudopestalotiopsis sp. | Column Chromatography | None specified | HPLC (Hypersil ODS) | psu.ac.th |

特性

分子式 |

C15H24O4 |

|---|---|

分子量 |

268.35 g/mol |

IUPAC名 |

(1S,2S,4S,5Z,7Z,9R)-8-(hydroxymethyl)-4,11,11-trimethylbicyclo[7.2.0]undeca-5,7-diene-1,2,4-triol |

InChI |

InChI=1S/C15H24O4/c1-13(2)7-11-10(9-16)5-4-6-14(3,18)8-12(17)15(11,13)19/h4-6,11-12,16-19H,7-9H2,1-3H3/b6-4-,10-5+/t11-,12+,14-,15-/m1/s1 |

InChIキー |

BGSGZHXKGLGBSY-KEPRIURBSA-N |

異性体SMILES |

C[C@@]/1(C[C@@H]([C@@]2([C@H](CC2(C)C)/C(=C/C=C1)/CO)O)O)O |

正規SMILES |

CC1(CC2C1(C(CC(C=CC=C2CO)(C)O)O)O)C |

同義語 |

6-hydroxypunctaporonin B |

製品の起源 |

United States |

Biosynthesis of 6 Hydroxypunctaporonin B

The biosynthesis of caryophyllene-type sesquiterpenoids like 6-hydroxypunctaporonin B begins with the universal precursor for all sesquiterpenes, farnesyl diphosphate (B83284) (FPP). researchgate.net FPP is formed from the condensation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). wikipedia.org The key step in the formation of the characteristic caryophyllene (B1175711) skeleton is the cyclization of FPP, a reaction catalyzed by a specific enzyme known as β-caryophyllene synthase. researchgate.net This enzyme facilitates an intramolecular cyclization to create the distinctive nine-membered ring fused with a four-membered ring. wikipedia.org Following the formation of the basic caryophyllene framework, a series of enzymatic modifications, such as hydroxylations, occur to produce the various derivatives, including the punctaporonins. The specific enzymes responsible for the hydroxylation at the C-6 position of the punctaporonin B core to yield this compound are part of the organism's secondary metabolic pathway.

Structural Elucidation and Stereochemical Assignment of 6 Hydroxypunctaporonin B

Advanced Spectroscopic Analysis for Structure Determination

The foundational framework of 6-hydroxypunctaporonin B was pieced together using modern spectroscopic methods that allow for precise determination of connectivity and molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

The primary tool for elucidating the planar structure of this compound was Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netnih.gov Analysis of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR data allowed researchers to piece together the carbon skeleton and the placement of functional groups. researchgate.netnih.govresearchgate.net

Spectroscopic data for this compound were found to be consistent with those reported in the literature and showed significant similarity to co-isolated analogs like 6-hydroxypunctaporonin A, 6-hydroxypunctaporonin E, and punctaporonin N. nih.govacs.org The analysis of various 2D NMR spectra, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), was critical in establishing the spin systems and long-range correlations between protons and carbons, thereby confirming the caryophyllene-based bicyclic core of the molecule.

Table 1: Representative ¹H and ¹³C NMR Data for the Caryophyllene (B1175711) Skeleton of this compound Analogs (in Acetone-d₆) (Note: This table is a representative compilation based on data for closely related analogs like Punctaporonin N, as detailed NMR data for this compound itself is reported as being consistent with literature values.) nih.govresearchgate.net

| Position | δC (ppm) | δH (ppm), mult. (J in Hz) | Key HMBC Correlations |

| 1 | 49.3 | 2.58, m | C-2, C-3, C-9, C-10, C-11 |

| 2 | 39.9 | 2.35, m; 1.89, m | C-1, C-3, C-4, C-12, C-13 |

| 3 | 49.0 | - | - |

| 4 | 148.4 | - | - |

| 5 | 114.3 | 5.25, br s | C-3, C-4, C-6, C-7 |

| 6 | 72.8 | 4.30, br s | C-4, C-5, C-7, C-8 |

| 7 | 42.5 | 2.20, m; 1.95, m | C-5, C-6, C-8, C-9 |

| 8 | 78.4 | - | - |

| 9 | 40.1 | 2.95, dd (13.0, 9.5) | C-1, C-7, C-8, C-10, C-11 |

| 10 | 125.7 | 5.65, d (13.0) | C-1, C-8, C-9, C-11 |

| 11 | 140.2 | 5.15, d (9.5) | C-1, C-9, C-10 |

| 12 | 29.8 | 1.05, s | C-2, C-3, C-4, C-13 |

| 13 | 22.1 | 1.01, s | C-2, C-3, C-4, C-12 |

| 14 | 29.1 | 1.15, s | C-7, C-8, C-9 |

| 15 | 16.5 | 1.70, s | C-4, C-5, C-6 |

High-Resolution Mass Spectrometry (HRESIMS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was employed to determine the exact mass and, consequently, the molecular formula of this compound and its analogs. nih.govresearchgate.net This technique provides a highly accurate mass measurement, which is essential for confirming the elemental composition proposed from NMR data and calculating the degrees of unsaturation in the molecule. For instance, the molecular formula for the related punctaporonin N was established as C₁₆H₂₆O₄ through HRESIMS, indicating four degrees of unsaturation. nih.gov

Determination of Relative and Absolute Stereochemistry

Beyond the planar structure, defining the three-dimensional arrangement of atoms was crucial. This was achieved through advanced NMR techniques and single-crystal X-ray analysis of a chemical derivative.

Nuclear Overhauser Effect Spectroscopy (NOESY) Analysis

The relative configuration of this compound was established through the analysis of Nuclear Overhauser Effect Spectroscopy (NOESY) data. nih.govresearchgate.net This 2D NMR experiment detects through-space correlations between protons that are in close spatial proximity, typically within 5 Å. By observing these correlations, the relative orientation of substituents on the stereogenic centers of the molecule can be deduced. For example, in the structurally similar punctaporonin N, NOESY correlations were key to establishing the relative configuration of its chiral centers. nih.govresearchgate.net The Z-geometry of the C-9/C-10 double bond was confirmed by a large proton-proton coupling constant (J) of 13.0 Hz between H-9 and H-10, a value identical to that in this compound. nih.gov

X-ray Crystallographic Analysis of Derivatives

While obtaining suitable crystals of this compound itself for X-ray diffraction proved challenging, its absolute configuration was inferred by comparison with closely related compounds whose structures were unequivocally determined by this method. researchgate.netnih.gov The absolute configuration of the co-isolated and structurally similar 6-hydroxypunctaporonin E was confirmed through single-crystal X-ray crystallographic analysis of its mono-bromobenzoate derivative. researchgate.netacs.orgnih.govacs.org The introduction of a heavy atom like bromine facilitates the determination of the absolute stereostructure. Similarly, the absolute configuration of another analog, punctaporonin N, was assigned via X-ray analysis of its S-MTPA ester derivative. nih.govresearchgate.net This common strategy of derivatizing a molecule to induce crystallization and solve its absolute stereochemistry provides definitive evidence for the entire class of related compounds, including this compound, based on shared biogenetic origins. researchgate.net

Isolation and Characterization

6-Hydroxypunctaporonin B has been isolated from cultures of the fungicolous fungus Pestalotiopsis disseminata. acs.orgnih.gov The isolation process typically involves the extraction of the fungal culture with an organic solvent, followed by various chromatographic techniques, such as silica (B1680970) gel chromatography and reversed-phase high-performance liquid chromatography (HPLC), to purify the compound. acs.org Its structure was determined through comprehensive analysis of 1D and 2D NMR data. acs.orgnih.gov It has also been isolated from Cytospora sp. and Pestalotia sp. nih.govthieme-connect.com

Structure Activity Relationship Sar Studies of 6 Hydroxypunctaporonin B and Its Analogues

Identification of Pharmacophores through Analogue Synthesis and Bioactivity Profiling

The precise identification of the pharmacophore for 6-hydroxypunctaporonin B is still an area of active investigation. A pharmacophore represents the essential three-dimensional arrangement of functional groups required for biological activity. In the absence of extensive synthetic analogue programs, the study of naturally occurring punctaporonins serves as the primary method for deducing these key features. The core bicyclo[7.2.0]undecane skeleton characteristic of caryophyllene-based sesquiterpenoids forms the fundamental scaffold. nih.gov The various oxygen-containing functional groups and their stereochemical orientations are believed to be the key determinants of activity.

The isolation of numerous punctaporonin derivatives, each with slight structural variations, and the evaluation of their biological activities, such as antimicrobial and cytotoxic effects, have allowed researchers to begin piecing together the SAR puzzle. researchgate.netresearchgate.netnih.gov For instance, the presence and location of hydroxyl, acetyl, and methyl groups appear to significantly modulate the bioactivity of these compounds.

Impact of Specific Structural Modifications on Biological Potency

Hydroxylation Patterns and Their Influence on Activity

The degree and position of hydroxylation on the punctaporonin scaffold are critical for its biological activity. This compound itself, along with its closely related analogues 6-hydroxypunctaporonin A and E, are all caryophyllene-type sesquiterpene alcohols isolated from the fungicolous fungus Pestalotiopsis disseminata. acs.orguni-duesseldorf.de

Initial studies have shown that this compound and 6-hydroxypunctaporonin E exhibit activity against Gram-positive bacteria, including Bacillus subtilis and Staphylococcus aureus. uni-duesseldorf.de The specific impact of the hydroxylation pattern can be inferred by comparing these compounds. While detailed comparative data is limited, the presence of the hydroxyl group at C-6 is a common feature among these active compounds. Further comparison with other derivatives suggests that the hydroxylation at other positions, such as in punctaporonin M where a hydroxyl group is present at C-5, also influences the biological profile. nih.gov

The comparison between cytosporolides and this compound has also provided insights. The downfield chemical shift of C(8) in cytosporolide A compared to the hydroxylated C(8) position in this compound was a key factor in the initial structural elucidation of the cytosporolides, highlighting the electronic influence of different oxygenated functionalities at this position. rsc.org

Role of Methylation and Acetylation in Bioactivity Modulation

The biological activity of punctaporonins is also modulated by methylation and acetylation. Punctaporonin N, the C-8 methyl ether of this compound, was isolated from Cytospora sp. nih.gov Although a direct, quantitative comparison of the bioactivity between this compound and punctaporonin N from the same study is not detailed, the modification of the C-8 hydroxyl group into a methoxy (B1213986) group represents a key structural change that likely alters the compound's hydrogen bonding capacity and lipophilicity, thereby affecting its interaction with biological targets.

Stereochemical Determinants of Biological Function

The complex three-dimensional structure and stereochemistry of the punctaporonin core are fundamental to its biological function. The absolute configuration of these molecules, which feature multiple chiral centers, dictates how they fit into the binding sites of biological targets. The synthesis of punctaporonin C, for example, required careful control of stereochemistry, underscoring its importance. acs.orgacs.org

Comparison with Other Punctaporonin Derivatives (e.g., 6-hydroxypunctaporonin A, E, punctaporonins N-S)

A comparative analysis of the bioactivities of various punctaporonin derivatives provides valuable SAR insights. 6-Hydroxypunctaporonins A, B, and E, all isolated from Pestalotiopsis disseminata, represent a closely related series with differing hydroxylation patterns. acs.orguni-duesseldorf.de As mentioned, this compound and E show activity against Gram-positive bacteria. uni-duesseldorf.de

The isolation of punctaporonins N-S from Cytospora sp., alongside the known 6-hydroxypunctaporonins A, B, and E, allowed for further comparisons. researchgate.netnih.gov Among the new compounds, punctaporonins O, R, and S showed modest cytotoxicity against HeLa cells. nih.gov Punctaporonin N, the C-8 methyl ether of this compound, provides a direct comparison point for the effect of methylation. nih.gov

The punctaporonins H-M, isolated from the sponge-associated fungus Hansfordia sinuosae, expand the structural diversity and the range of biological activities. nih.govresearchgate.net This series includes compounds with different acetylation and hydroxylation patterns. Notably, punctaporonin K was found to have antihyperlipidemic activity, a biological effect not prominently reported for other derivatives. nih.govresearchgate.netmdpi.comrsc.org This suggests that specific structural modifications can lead to selectivity for different biological targets.

The following table summarizes the known punctaporonin derivatives and their reported biological activities.

| Compound Name | Source Organism | Key Structural Features | Reported Biological Activity | Citations |

| This compound | Pestalotiopsis disseminata, Hansfordia sinuosae, Cytospora sp. | C-6 Hydroxyl group | Antibacterial (Gram-positive), Cytotoxic | nih.govresearchgate.netresearchgate.netnih.govacs.orguni-duesseldorf.de |

| 6-Hydroxypunctaporonin A | Pestalotiopsis disseminata, Cytospora sp. | Isomer of this compound | - | researchgate.netnih.govacs.orguni-duesseldorf.de |

| 6-Hydroxypunctaporonin E | Pestalotiopsis disseminata, Cytospora sp. | Isomer of this compound | Antibacterial (Gram-positive) | researchgate.netnih.govacs.orguni-duesseldorf.de |

| Punctaporonin N | Cytospora sp. | C-8 Methyl ether of this compound | Modest cytotoxicity against HeLa cells | researchgate.netnih.gov |

| Punctaporonin O | Cytospora sp. | New caryophyllene (B1175711) sesquiterpenoid | Modest cytotoxicity against HeLa cells | researchgate.netnih.gov |

| Punctaporonin P | Cytospora sp. | New caryophyllene sesquiterpenoid | - | researchgate.netnih.gov |

| Punctaporonin Q | Cytospora sp. | New caryophyllene sesquiterpenoid | - | researchgate.netnih.gov |

| Punctaporonin R | Cytospora sp. | New caryophyllene sesquiterpenoid | Modest cytotoxicity against HeLa cells | researchgate.netnih.gov |

| Punctaporonin S | Cytospora sp. | New caryophyllene sesquiterpenoid | Modest cytotoxicity against HeLa cells | researchgate.netnih.gov |

| Punctaporonin H | Hansfordia sinuosae | C-2 Acetoxylated punctaporonin B | - | nih.govresearchgate.net |

| Punctaporonin I | Hansfordia sinuosae | Isomer of Punctaporonin H | - | nih.govresearchgate.net |

| Punctaporonin J | Hansfordia sinuosae | Caryophyllene-based sesquiterpenoid | - | nih.govresearchgate.net |

| Punctaporonin K | Hansfordia sinuosae | Caryophyllene-based sesquiterpenoid | Antihyperlipidemic | nih.govresearchgate.netmdpi.comrsc.org |

| Punctaporonin L | Hansfordia sinuosae | C-2 Acetoxylated derivative | - | nih.gov |

| Punctaporonin M | Hansfordia sinuosae | C-5 Hydroxylated derivative | - | nih.gov |

Synthetic Strategies and Chemical Derivatization of 6 Hydroxypunctaporonin B

Synthetic Challenges in Complex Sesquiterpenoid Scaffolds

The synthesis of caryophyllene-derived sesquiterpenoids, such as 6-hydroxypunctaporonin B, is a formidable task due to their densely functionalized and stereochemically rich polycyclic systems. The total synthesis of the related punctaporonin C, a unique tetracyclic sesquiterpene, underscores the complexities involved. This synthesis required a lengthy 29-step linear sequence, highlighting the difficulty in assembling the core structure efficiently. nih.gov A key step in this synthesis was an intramolecular [2+2] photocycloaddition to construct the tricyclic core, a reaction that itself required careful control of regioselectivity and diastereoselectivity. nih.gov

Furthermore, the rigid skeleton of the punctaporonin framework necessitates the adaptation of standard synthetic reactions. For instance, in the synthesis of punctaporonin C, challenges were encountered in reactions such as the reduction of a mesylate, the alkylation of a cyclobutane (B1203170) carboxylate, and the stereoselective addition of a methyl group to a carbonyl. nih.gov These difficulties arise from the steric hindrance and conformational constraints imposed by the compact and intricate ring system. The total synthesis of other complex sesquiterpenes, such as (±)-punctaporonin B, further illustrates the challenges in controlling stereochemistry and achieving high yields in multi-step sequences. The construction of the fused ring system and the installation of multiple stereocenters in a controlled manner remain significant hurdles for synthetic chemists targeting these natural products.

Chemical Modification of Natural this compound for SAR Studies

Structure-activity relationship (SAR) studies are crucial for identifying the pharmacophore of a natural product and for designing more potent and selective analogues. For this compound, which possesses several hydroxyl groups, these serve as primary handles for chemical modification.

The hydroxyl groups of punctaporonins are amenable to various chemical transformations, such as esterification and etherification. A notable example, although for the purpose of structural elucidation, is the preparation of a mono-bromobenzoate derivative of 6-hydroxypunctaporonin E. researchgate.net This derivatization at one of the hydroxyl groups was instrumental in obtaining suitable crystals for X-ray crystallographic analysis, which ultimately confirmed the structure and absolute configuration of the molecule. researchgate.net This demonstrates the feasibility of acylating the hydroxyl groups within the punctaporonin scaffold.

Another instance of derivatization at a hydroxyl position is the formation of an S-MTPA ester of punctaporonin N. nih.govresearchgate.net This reaction with Mosher's acid chloride at a hydroxyl group was performed to assign the absolute configuration of the molecule via NMR analysis and X-ray crystallography. nih.govresearchgate.net While not directly for SAR, these examples pave the way for the synthesis of a variety of ester derivatives to explore the impact of different acyl groups on biological activity. For instance, the introduction of lipophilic or ionizable ester groups could modulate the pharmacokinetic properties of the parent compound.

The following table summarizes examples of derivatization at hydroxyl positions of punctaporonins:

| Parent Compound | Derivative | Purpose | Reference(s) |

| 6-Hydroxypunctaporonin E | Mono-bromobenzoate ester | X-ray crystallography | researchgate.net |

| Punctaporonin N | S-MTPA ester | Determination of absolute configuration | nih.govresearchgate.net |

The natural diversity of punctaporonins isolated from various fungal sources provides a rich platform for understanding SAR. These natural analogues feature a range of functional group modifications on the core scaffold of this compound. The isolation of these related compounds can be seen as nature's own combinatorial chemistry, offering insights into which positions on the molecule are amenable to modification and how these changes affect biological activity.

For example, a series of new punctaporonins have been isolated that are 13-hydroxy analogues of 6-hydroxypunctaporonins A, B, and E. researchgate.net The introduction of this additional hydroxyl group at the C-13 position represents a significant structural modification. Another example is the isolation of a 9-methoxy derivative of a punctaporonin analogue, which introduces an ether functional group. researchgate.net Furthermore, ketone-containing analogues of 6-hydroxypunctaporonin A have been discovered, indicating that the hydroxyl groups can be oxidized to carbonyls. researchgate.net

The biological evaluation of these natural derivatives provides direct SAR data. For instance, while this compound shows activity against Gram-positive bacteria, some of the newly isolated, more heavily functionalized punctaporonins were found to be inactive in antimicrobial assays, suggesting that the added functional groups may be detrimental to antibacterial activity. researchgate.net Conversely, other punctaporonin derivatives have shown modest cytotoxicity against HeLa cells, indicating that different functionalizations can lead to different biological activities. nih.gov

The table below presents a selection of naturally occurring derivatives of punctaporonins and their reported biological activities, which contribute to the SAR understanding of the this compound scaffold.

| Compound | Structural Modification from Parent Scaffold | Reported Biological Activity | Reference(s) |

| 13-Hydroxy-6-hydroxypunctaporonin B | Additional hydroxyl group at C-13 | Not reported | researchgate.net |

| Punctaporonin O (9-methoxy derivative) | Methoxy (B1213986) group at C-9 | Not reported | researchgate.net |

| Punctaporonin N (ketone analogue) | Ketone group | Inactive in antimicrobial assays | researchgate.net |

| Punctaporonin O | Modest cytotoxicity against HeLa cells | nih.gov | |

| Punctaporonin R | Modest cytotoxicity against HeLa cells | nih.gov | |

| Punctaporonin S | Modest cytotoxicity against HeLa cells | nih.gov |

These findings underscore the potential for generating a diverse library of this compound derivatives. The introduction of various functional groups, such as ethers, esters, and ketones, at different positions on the scaffold can lead to a wide range of biological activities. Future synthetic and semi-synthetic efforts can build upon this natural diversity to develop novel analogues with improved therapeutic properties.

Future Research Trajectories and Potential Applications

Complete Elucidation of the Enzymatic Biosynthesis of 6-Hydroxypunctaporonin B

The biosynthesis of sesquiterpenoids in fungi is a complex process that begins with the cyclization of farnesyl pyrophosphate (FPP), a C15 isoprenoid precursor, catalyzed by a class of enzymes known as sesquiterpene synthases (STSs). nih.govnih.gov While it is understood that this compound originates from this general pathway, the specific enzymatic steps remain uncharacterized. Future research must focus on identifying and characterizing the complete biosynthetic gene cluster responsible for its production in Pestalotiopsis disseminata.

Key research objectives include:

Identification of the Sesquiterpene Synthase (STS): The primary goal is to isolate and characterize the specific STS that converts FPP into the foundational protoilludane carbon skeleton of the punctaporonin family.

Characterization of Tailoring Enzymes: Following the initial cyclization, a series of "tailoring" enzymes, such as cytochrome P450 monooxygenases and hydroxylases, are responsible for the specific oxidations and hydroxylations that yield the final structure of this compound. nih.gov Identifying these enzymes and determining their precise sequence of action is crucial.

Gene Cluster Analysis: Elucidating the entire biosynthetic gene cluster will not only confirm the roles of the STS and tailoring enzymes but also provide a powerful tool for heterologous expression and biosynthetic engineering to improve yields or generate novel analogues. nih.gov

Advanced Mechanistic Investigations of Observed Biological Activities

This compound has demonstrated notable antibacterial activity, particularly against Gram-positive bacteria including Bacillus subtilis and Staphylococcus aureus. uni-duesseldorf.demdpi.com However, the precise molecular mechanism by which it exerts this effect is currently unknown. A detailed investigation into its mode of action is a critical step toward its development as a potential therapeutic agent.

Future mechanistic studies should explore various established antibacterial pathways: lumenlearning.com

Cell Membrane Integrity: Investigating whether the compound disrupts the bacterial cell membrane is a primary objective. This can be assessed through assays measuring membrane potential, leakage of intracellular components like potassium ions, and uptake of fluorescent dyes that are normally excluded from healthy cells. frontiersin.orgmdpi.com

Inhibition of Macromolecular Synthesis: Studies should be conducted to determine if this compound inhibits key biosynthetic processes, such as the synthesis of the cell wall (peidoglycan), proteins, or nucleic acids (DNA and RNA). lumenlearning.com

Enzyme Inhibition: The compound could act as an inhibitor of essential bacterial enzymes involved in metabolic pathways necessary for survival. lumenlearning.com Identifying such specific molecular targets would be a significant breakthrough.

DNA Interaction: The potential for the compound to bind to or damage bacterial DNA should also be assessed. mdpi.com

Table 1: Reported Biological Activities of this compound and Related Compounds

| Compound | Source Organism | Reported Biological Activity | Target Organisms | Citation(s) |

|---|---|---|---|---|

| This compound | Pestalotiopsis disseminata | Antibacterial | Bacillus subtilis, Staphylococcus aureus | uni-duesseldorf.demdpi.com |

| 6-Hydroxypunctaporonin A | Pestalotiopsis disseminata | Antibacterial | Bacillus subtilis, Staphylococcus aureus | nih.gov |

| 6-Hydroxypunctaporonin E | Pestalotiopsis disseminata | Antibacterial | Bacillus subtilis, Staphylococcus aureus | uni-duesseldorf.denih.gov |

Rational Design and Synthesis of Optimized Analogues for Enhanced Bioactivity

With a core structure possessing proven bioactivity, this compound is an excellent candidate for medicinal chemistry campaigns aimed at creating optimized analogues. The existence of naturally occurring related compounds, such as 6-hydroxypunctaporonin A and E, provides initial insights into the structure-activity relationships (SAR) of the punctaporonin scaffold. uni-duesseldorf.denih.gov

Future efforts in this area should involve:

Semi-synthesis and Total Synthesis: Developing robust synthetic or semi-synthetic routes to this compound will enable the creation of a library of structural analogues.

Structure-Activity Relationship (SAR) Studies: By systematically modifying the functional groups on the protoilludane skeleton—such as the position and stereochemistry of hydroxyl groups—researchers can determine which parts of the molecule are essential for its antibacterial activity and which can be altered to improve potency, selectivity, or pharmacokinetic properties.

Chemoenzymatic Synthesis: Once the biosynthetic enzymes are identified (as per section 8.1), they could be employed in chemoenzymatic strategies to generate novel, non-natural derivatives that are difficult to access through purely chemical methods. nih.gov

Exploration of Novel Bioactivities and Therapeutic Modalities

While the antibacterial properties of this compound are its most clearly defined feature, its full biological activity profile remains largely unexplored. Fungal sesquiterpenoids as a class are known to exhibit a vast array of pharmacological effects. nih.govnih.gov A comprehensive screening program is necessary to uncover other potential therapeutic applications.

Promising avenues for exploration include:

Antifungal Activity: Screening against a panel of clinically relevant fungal pathogens.

Cytotoxic/Anticancer Activity: Evaluating its effect on various human cancer cell lines, as many sesquiterpenoids possess cytotoxic properties. nih.govnih.gov

Antiviral Activity: Testing against a range of viruses to determine any potential inhibitory effects.

Anti-inflammatory Activity: Investigating its ability to modulate inflammatory pathways, a common activity for natural products. mdpi.com

Strategies for Scalable Production and Fermentation Optimization

To facilitate advanced preclinical research and any potential future clinical development, a sustainable and scalable supply of this compound must be established. The current production relies on laboratory-scale fermentation of Pestalotiopsis disseminata, which is often low-yielding. uni-duesseldorf.de

Key strategies for enhancing production include:

Fermentation Optimization: A systematic optimization of the culture conditions for P. disseminata is the most immediate strategy. This involves refining parameters such as media composition (carbon and nitrogen sources), pH, temperature, aeration, and cultivation time to maximize the yield of the target compound.

Heterologous Expression: A more advanced and potentially higher-yielding approach involves the use of synthetic biology. Once the complete biosynthetic gene cluster is identified, it can be transferred to and expressed in a robust, industrial-grade host organism like Saccharomyces cerevisiae (baker's yeast) or a suitable bacterial strain, which can be grown in large-scale fermenters under controlled conditions. uni-duesseldorf.denih.gov This approach offers significant advantages in terms of yield, scalability, and process control.

Q & A

Q. Validation Steps :

- Calibrate instruments using certified reference materials.

- Perform spike-and-recovery experiments to assess extraction efficiency.

- Validate limits of detection (LOD) and quantification (LOQ) in relevant matrices.

What synthesis pathways are documented for this compound, and how can yield optimization be systematically approached?

Reported synthesis routes include:

- Semi-synthetic derivation from precursor compounds via hydroxylation reactions, with yields dependent on catalyst selection (e.g., transition metal oxides) .

- Biosynthetic pathways in native organisms, requiring metabolomic profiling to identify key enzymatic steps .

Q. Yield Optimization Framework :

Design of Experiments (DoE) : Use factorial designs to test variables (temperature, pH, catalyst concentration).

Response Surface Methodology (RSM) : Model interactions between variables to identify optimal conditions.

Scale-up Validation : Replicate small-scale successes in bioreactors or flow chemistry systems .

How should researchers design stability studies for this compound under varying environmental conditions?

Stability studies must account for:

- Thermal Degradation : Accelerated stability testing at elevated temperatures (40°C–60°C) with periodic sampling .

- Photolytic Sensitivity : Expose samples to UV/Vis light (ICH Q1B guidelines) and monitor degradation via HPLC .

- pH-Dependent Stability : Test buffers across physiological pH ranges (2.0–8.0) to simulate gastrointestinal and systemic conditions .

Q. Data Interpretation :

- Calculate degradation kinetics (e.g., half-life) using first-order models.

- Identify degradation products via LC-MS/MS and assess toxicity profiles .

Advanced Research Questions

How can mechanistic studies elucidate the bioactivity of this compound against specific molecular targets?

Q. Experimental Design :

Target Identification : Use computational docking (e.g., AutoDock Vina) to predict binding affinities for proteins implicated in disease pathways .

In Vitro Validation :

- Enzyme Inhibition Assays : Measure IC₅₀ values under controlled co-factor conditions.

- Cellular Models : Employ CRISPR-edited cell lines to knockout putative targets and confirm functional relevance .

Omics Integration : Perform transcriptomic/proteomic profiling to identify downstream signaling perturbations .

Q. Statistical Rigor :

- Use ANOVA with post-hoc tests for multi-group comparisons.

- Apply false discovery rate (FDR) correction for high-throughput datasets .

What strategies resolve contradictions in reported bioactivity data for this compound across studies?

Q. Systematic Analysis Framework :

Literature Review : Adopt PRISMA guidelines to identify all relevant studies, excluding those with unvalidated methodologies .

Meta-Analysis : Pool data using random-effects models to account for heterogeneity. Subgroup analyses can isolate variables (e.g., dosage, assay type) .

Methodological Audit : Compare cell line authenticity, solvent controls, and endpoint measurements across conflicting studies .

Q. Common Pitfalls :

- Bioassay interference due to compound aggregation or solvent toxicity.

- Variability in cell culture conditions (e.g., serum concentration, passage number) .

How can researchers optimize experimental designs for dose-response studies of this compound?

Q. Stepwise Approach :

Pilot Studies : Establish a dynamic range using log-scale concentrations (e.g., 1 nM–100 µM).

Sample Size Calculation : Use power analysis (α=0.05, β=0.2) to determine the minimum n required for detecting effect sizes observed in prior studies .

Normalization : Include vehicle controls and normalize responses to baseline activity.

Table 1 : Example Dose-Response Experimental Parameters

What in silico strategies predict the pharmacokinetic properties of this compound?

Q. Computational Tools :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。